molecular formula C158H251N39O46S B3029290 beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- CAS No. 61214-51-5

beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-

Cat. No. B3029290
CAS RN: 61214-51-5
M. Wt: 3465 g/mol
InChI Key: JMHFFDIMOUKDCZ-NTXHZHDSSA-N
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Description

Synthesis Analysis

Beta-Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Beta-Endorphin and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2 .


Molecular Structure Analysis

The molecular formula of Beta-Endorphin (Sheep), 27-L-Tyrosine-31-L-Glutamic Acid is C158H251N39O46S . The molecular weight is 3465.0 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-Endorphin (Sheep), 27-L-Tyrosine-31-L-Glutamic Acid include a density of 1.302±0.06 g/cm3 (Predicted), a boiling point of 2931.7±65.0 °C (Predicted), and it is soluble in water .

Scientific Research Applications

Neuropeptide Function and Biosynthesis

β-Endorphin, derived from the prohormone of corticotropin, is known to be cleaved into various biologically active peptides. β-Endorphin (1-31) is generated by cleavage at specific sequences and further cleaved into β-endorphin (1-27) and β-endorphin (1-26). These derivatives have been isolated from different species, including sheep. Glycyl glutamine, a C-terminal dipeptide of β-endorphin, exhibits inhibitory action on cell firing when applied to rat brain stem neurons, indicating its potential as a neuroregulatory peptide (Parish et al., 1983).

Opioid Activity and Analgesic Potency

β-Endorphin analogs, such as human β-endorphin-(1-17) and its variants, have been synthesized to study their opioid receptor binding and analgesic potency. Analogs like [Gln8]-β h-EP-(1-9) demonstrated increased potency, suggesting potential therapeutic applications in pain management and insights into the opioid specificity of β-endorphin (Garzia et al., 2009).

Structure and Sequence Analysis

Understanding the primary structure of β-endorphin in various species, such as sheep, has been essential in comparative biochemistry and pharmacology. The complete sequence of sheep β-endorphin, found to be identical to that of the portion 61-91 of sheep-beta-lipotropin, provides a basis for studying its physiological roles and therapeutic potentials (Seidah et al., 1977).

Mechanism of Action

Target of Action

Beta-endorphin, also known as “beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-”, primarily acts on the central nervous system (CNS) and the peripheral nervous system (PNS) of humans . It binds to mu-opioid receptors located in the brain, spinal cord, and other nerve endings . These receptors are the primary targets of beta-endorphin, and they play a crucial role in pain perception and stress response .

Mode of Action

Beta-endorphin interacts with its targets by binding to mu-opioid receptors, exerting its primary action at presynaptic nerve terminals . This binding inhibits the release of gamma-aminobutyric acid (GABA), which in turn boosts the release of dopamine . The interaction results in a reduction of pain perception, making beta-endorphin a natural analgesic .

Biochemical Pathways

Beta-endorphin is involved in several biochemical pathways. It is often released with adrenocorticotrophic hormone (ACTH) to modulate hormone system functioning . It also plays a role in certain behavioral patterns such as stress and alcoholism, and in conditions like obesity, diabetes, and psychiatric diseases . Furthermore, beta-endorphin regulates the effects of serotonin, inhibiting its release and modulating its turnover in a region-dependent manner .

Pharmacokinetics

Beta-endorphin is a neurohormone secreted by the pituitary gland and reaches all tissues present in the body by diffusion . It is released during stressful stimuli and interacts with peripheral opioid receptors to inhibit pain . Immune cells containing beta-endorphin migrate to inflamed tissue in a site-directed manner, where it is released and rapidly biotransformed, producing fragments with various pharmacological actions .

Result of Action

The binding of beta-endorphin to mu-opioid receptors results in a range of physiological effects. It alleviates pain by reducing pain perception , regulates the body’s response to stress, enhances the immune system, and promotes a sense of overall well-being . It also has intriguing cognitive effects, including improved memory, enhanced creativity, and increased focus .

Action Environment

The action of beta-endorphin is influenced by various environmental factors. For instance, the presence of inflammation can trigger the migration of immune cells containing beta-endorphin to the inflamed tissue, where it is released and exerts its analgesic effects . Furthermore, stressful stimuli can trigger the release of beta-endorphin, demonstrating how environmental stressors can influence its action .

Future Directions

Beta-Endorphins have been implicated in psychiatric and neurodegenerative disorders, making it a research target of interest . The variability of beta-endorphin levels observed between normal and disease/disorder affected individuals is also a topic of ongoing research .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHFFDIMOUKDCZ-NTXHZHDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H251N39O46S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name beta-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Beta-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210135
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-ENDORPHIN

CAS RN

60617-12-1, 61214-51-5
Record name beta-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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